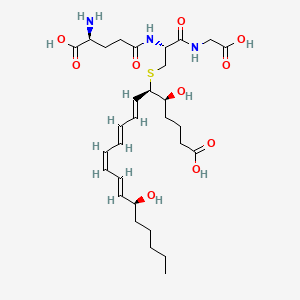

Lipoxin C4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lipoxin C4 is a bioactive autacoid metabolites of arachidonic acid made by various cell types. It is categorized as a nonclassic eicosanoid and member of the specialized pro-resolving mediator (SPMs) family of polyunsaturated fatty acid (PUFA) metabolites.

科学的研究の応用

Introduction to Lipoxin C4

This compound is a member of the lipoxin family, which are specialized pro-resolving lipid mediators derived from arachidonic acid. These compounds play a crucial role in resolving inflammation and promoting tissue repair. This compound, along with other lipoxins, has garnered attention for its potential applications in various biomedical fields, particularly in treating inflammatory diseases and enhancing neuroprotection.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects by modulating immune responses. It helps in the resolution of inflammation by:

- Inhibiting Pro-Inflammatory Cytokines : this compound can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, thereby mitigating inflammatory responses in various conditions, including autoimmune diseases and chronic inflammatory disorders .

- Promoting Phagocytosis : It enhances the clearance of apoptotic cells and debris by macrophages, which is essential for resolving inflammation and preventing chronic inflammatory states .

Neuroprotection

Research indicates that lipoxins, including this compound, have neuroprotective properties that can be beneficial in conditions like stroke and neurodegenerative diseases:

- Stroke Models : In animal models of ischemic stroke, administration of lipoxins has been shown to reduce neurological deficits and infarct size. This is attributed to their ability to inhibit neutrophil infiltration and modulate the blood-brain barrier integrity .

- Multiple Sclerosis : this compound has been studied for its potential to ameliorate symptoms of multiple sclerosis by reducing T cell infiltration into the central nervous system and modulating inflammatory responses .

Cardiovascular Health

This compound may play a role in cardiovascular health by:

- Regulating Vascular Responses : It stimulates prostacyclin generation in endothelial cells, which is important for maintaining vascular homeostasis and preventing thrombosis .

- Mitigating Myocardial Injury : Studies have demonstrated that lipoxins can protect cardiac tissue during ischemia-reperfusion injury by reducing apoptosis and inflammation in cardiac cells .

Cancer Therapy

The role of lipoxins in cancer therapy is an emerging area of research:

- Modulating Tumor Microenvironment : this compound may help reprogram the inflammatory microenvironment in tumors, potentially enhancing the efficacy of cancer treatments by promoting resolution rather than persistence of inflammation .

Case Study 1: Stroke Protection

In a study involving rats subjected to middle cerebral artery occlusion, treatment with lipoxin analogs significantly reduced infarct volume and improved neurological outcomes. The mechanism was linked to decreased neutrophil infiltration and preservation of blood-brain barrier integrity .

Case Study 2: Multiple Sclerosis

A study on experimental autoimmune encephalomyelitis (EAE) models demonstrated that lipoxin treatment led to a reduction in clinical symptoms and T cell infiltration into the central nervous system. This suggests a potential therapeutic role for lipoxins in managing multiple sclerosis .

Case Study 3: Cardiovascular Protection

Research has shown that administration of lipoxins during myocardial ischemia-reperfusion events can significantly reduce cardiac cell apoptosis and inflammation, highlighting their potential as therapeutic agents in cardiovascular diseases .

特性

CAS番号 |

85951-62-8 |

|---|---|

分子式 |

C30H47N3O10S |

分子量 |

641.8 g/mol |

IUPAC名 |

(5S,6R,7E,9E,11Z,13E,15S)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5,15-dihydroxyicosa-7,9,11,13-tetraenoic acid |

InChI |

InChI=1S/C30H47N3O10S/c1-2-3-8-12-21(34)13-9-6-4-5-7-10-15-25(24(35)14-11-16-27(37)38)44-20-23(29(41)32-19-28(39)40)33-26(36)18-17-22(31)30(42)43/h4-7,9-10,13,15,21-25,34-35H,2-3,8,11-12,14,16-20,31H2,1H3,(H,32,41)(H,33,36)(H,37,38)(H,39,40)(H,42,43)/b6-4-,7-5+,13-9+,15-10+/t21-,22-,23-,24-,25+/m0/s1 |

InChIキー |

CYCIJLWHNZKKBC-WUSGKGJESA-N |

SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

異性体SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

正規SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

XXG |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

15-hydroxy-delta-13-leukotriene C3 15-OH-LTC3 5,15-dihydroxy-6-S-glutathionyl-7,9,13,11-eicosatetraenoic acid lipoxin C4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。